molecular formula C7H17ClSi B15164644 Chloro(dimethyl)(pentan-3-yl)silane CAS No. 143503-63-3

Chloro(dimethyl)(pentan-3-yl)silane

Cat. No.: B15164644
CAS No.: 143503-63-3
M. Wt: 164.75 g/mol
InChI Key: KJTHKQDUVAZBMJ-UHFFFAOYSA-N
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Description

Chloro(dimethyl)(pentan-3-yl)silane is an organosilicon compound characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pentan-3-yl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(dimethyl)(pentan-3-yl)silane can be synthesized through the reaction of dimethylchlorosilane with pentan-3-yl lithium or pentan-3-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagent.

Industrial Production Methods: In industrial settings, the production of this compound may involve the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is scalable and allows for the production of various chlorosilanes, including this compound .

Chemical Reactions Analysis

Types of Reactions: Chloro(dimethyl)(pentan-3-yl)silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form siloxanes or silamines.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.

    Oxidation and Reduction: The silicon-hydrogen bond can be oxidized to form silanols or reduced to form silanes.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like alcohols, amines, or water under mild conditions.

    Hydrosilylation: Often catalyzed by transition metals such as platinum or rhodium.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.

Major Products:

    Siloxanes: Formed from substitution reactions with alcohols.

    Silamines: Formed from substitution reactions with amines.

    Silanols: Formed from oxidation reactions.

    Silanes: Formed from reduction reactions.

Scientific Research Applications

Chloro(dimethyl)(pentan-3-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to modify organic molecules.

    Biology: Utilized in the preparation of silicon-based biomaterials and as a reagent in the synthesis of bioactive molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical-grade silicones.

    Industry: Used in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which chloro(dimethyl)(pentan-3-yl)silane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing for easy substitution reactions. The silicon-hydrogen bond can participate in hydrosilylation reactions, adding across unsaturated bonds to form new silicon-carbon bonds. These reactions are often catalyzed by transition metals, which facilitate the formation and breaking of bonds through various catalytic cycles .

Comparison with Similar Compounds

Chloro(dimethyl)(pentan-3-yl)silane can be compared to other chlorosilanes such as:

Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemistry and industry.

Properties

CAS No.

143503-63-3

Molecular Formula

C7H17ClSi

Molecular Weight

164.75 g/mol

IUPAC Name

chloro-dimethyl-pentan-3-ylsilane

InChI

InChI=1S/C7H17ClSi/c1-5-7(6-2)9(3,4)8/h7H,5-6H2,1-4H3

InChI Key

KJTHKQDUVAZBMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)[Si](C)(C)Cl

Origin of Product

United States

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